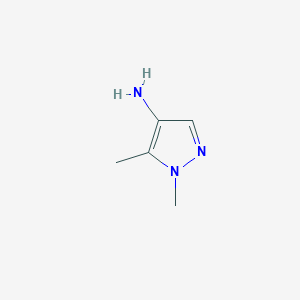

1,5-dimethyl-1H-pyrazol-4-amine

Overview

Description

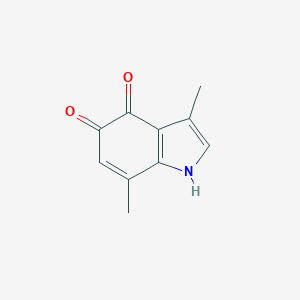

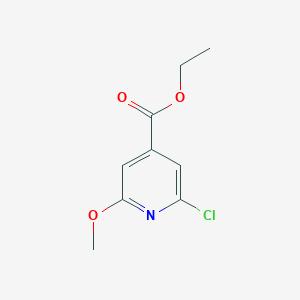

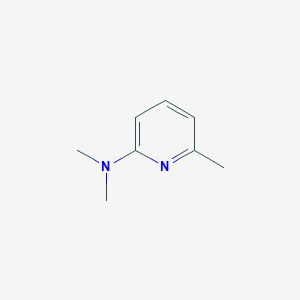

1,5-Dimethyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C5H9N3. It has a molecular weight of 111.15 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, has been a subject of interest in recent years . One common method involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with the appropriate primary amine . Another approach involves the cyclocondensation reaction of dialkyl azodicarboxylates with substituted propargylamines .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring with two adjacent nitrogen atoms . The InChI code for this compound is 1S/C5H9N3/c1-4-5(6)3-7-8(4)2/h3H,6H2,1-2H3 .Chemical Reactions Analysis

Pyrazole derivatives, including this compound, have been found to participate in various chemical reactions . For instance, they can undergo [3+2] cycloaddition reactions with N-isocyanoiminotriphenylphosphorane . They can also participate in one-pot condensations with ketones, aldehydes, and hydrazine monohydrochloride .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 300.7±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications

Synthesis and Molecular Structure

1,5-Dimethyl-1H-pyrazol-4-amine is used in the synthesis of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. These compounds have been studied for their molecular structures using X-ray crystallography, Hirshfeld, and DFT calculations, providing insights into intermolecular interactions and electronic properties (Shawish et al., 2021).

Functionalization of Methyl Groups

This compound is pivotal in the functionalization of methyl groups in pyrazoles, creating new synthetic routes to azoles with coordinating substituents. This process involves treatment with secondary amines and has resulted in the formation of novel dialkyl-aminomethyl-1H-pyrazoles (Lammers et al., 1995).

Corrosion Inhibition

Bipyrazole compounds, including those derived from this compound, have shown inhibitory effects on the corrosion of pure iron in acidic media. These compounds are considered efficient inhibitors, and their adsorption on iron surfaces follows the Langmuir adsorption isotherm model (Chetouani et al., 2005).

Organic Synthesis

This compound has been utilized in various organic syntheses, including the formation of 3,5-diphenyl-1H-pyrazole derivatives with local anesthetic, analgesic, and platelet antiaggregating activities (Bruno et al., 1994).

Reactivity Studies

The reactivity of substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile with nitrogen bases has been explored. This study led to the discovery of new 4,5-diaminopyrazole derivatives and pyrazolo[1,5-a]pyrimidines, providing insights into the chemical behavior of these compounds (Shablykin et al., 2008).

Catalysis and Coordination Chemistry

This compound derivatives have been involved in the synthesis of novel catalysts and coordination compounds. These include Rh(I) complexes containing tris(pyrazolyl)amine and bis(pyrazolyl)amine ligands, which are significant for their solubility in polar solvents and potential applications in catalysis (Zamora et al., 2004).

Hydrogel Modification

This compound has been used in the functional modification of polyvinyl alcohol/acrylic acid hydrogels, prepared by γ-radiation. The modification with amines, including this compound, has enhanced the thermal stability and biological activity of these hydrogels, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Synthesis of Functionalized Pyridines

The compound has been used in multicomponent domino reactions for synthesizing highly functionalized pyrazolo[3,4-b]pyridines. These reactions, catalyzed by l-proline, involve the formation of multiple bonds and the creation of a six-membered ring in a one-pot operation (Gunasekaran et al., 2014).

Antibacterial Activity

Some novel Schiff bases derived from this compound have been synthesized and tested for their antibacterial activities. These compounds have exhibited moderate to good antibacterial activity against various bacterial strains, highlighting their potential in pharmaceutical research (Asiri & Khan, 2010).

Mechanism of Action

Target of Action

1,5-Dimethyl-1H-pyrazol-4-amine is a pyrazole-bearing compound known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets through a molecular docking mechanism. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It is known that the compound has potent antileishmanial and antimalarial activities . This suggests that it may interfere with the life cycle of the parasites, disrupting their ability to infect and multiply within host cells.

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a predicted density of 117±01 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The result of the action of this compound is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of the diseases caused by these parasites.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Furthermore, the type of solvent used can contribute to the interaction and dilution of reactants .

Safety and Hazards

Future Directions

The synthesis and study of pyrazole derivatives, including 1,5-dimethyl-1H-pyrazol-4-amine, continue to be an active area of research due to their diverse applications in biological, physical-chemical, material science, and industrial fields . Future research may focus on developing more efficient synthesis methods, exploring new applications, and improving our understanding of their mechanisms of action .

properties

IUPAC Name |

1,5-dimethylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4-5(6)3-7-8(4)2/h3H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSYHPUINDBWRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341542 | |

| Record name | 1,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121983-36-6 | |

| Record name | 1,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

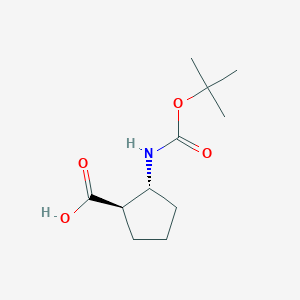

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B176638.png)

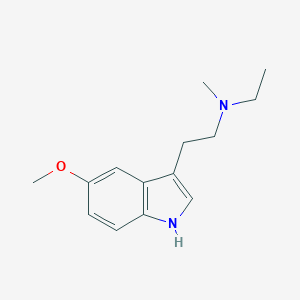

![5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B176653.png)